Ethyl 2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Preparation Methods
Industrial Production: As of now, there is no specific industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers due to its rarity and uniqueness .
Chemical Reactions Analysis
Reactivity: Ethyl 2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate may undergo various chemical reactions, including:
Oxidation: Potential oxidation at specific functional groups.
Reduction: Reduction of carbonyl groups or other moieties.
Substitution: Substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. Commonly used reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The major products formed during these reactions would be derivatives of the parent compound, modified by the introduced functional groups.
Scientific Research Applications
Chemistry: As a building block for designing novel heterocyclic compounds.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing new materials or catalysts.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness compared to other pyrimidine derivatives. For instance, related compounds include:
Biological Activity
Ethyl 2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple fused rings and functional groups, which contribute to its biological activity. The presence of the pyridine and pyrimidine rings is particularly significant, as these structures are often associated with various biological activities.
Structural Formula
Antioxidant Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antioxidant properties. The presence of electron-donating groups in the structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar compounds reduced oxidative damage in cellular models by modulating antioxidant enzyme activities .
Antibacterial and Antifungal Effects
The compound has shown promising antibacterial and antifungal activities. In vitro studies suggest that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Potential
The anticancer activity of ethyl 2-imino-10-methyl-5-oxo derivatives has been a focal point in recent research. These compounds have been tested against several cancer cell lines, including breast and lung cancer cells. Results indicate that they induce apoptosis through caspase activation and cell cycle arrest at the G1 phase .
Neuroprotective Effects
Emerging studies suggest neuroprotective properties attributed to this compound. It appears to mitigate neuroinflammation and oxidative stress in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of ethyl 2-imino-10-methyl-5-oxo using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
Case Study 2: Anticancer Activity
In a study assessing the anticancer effects on lung cancer cell lines (A549), treatment with ethyl 2-imino-10-methyl-5-oxo resulted in a dose-dependent decrease in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
50 | 65 |
100 | 40 |
The biological activities of ethyl 2-imino-10-methyl-5-oxo are attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to donate electrons effectively, neutralizing reactive oxygen species.
- Membrane Disruption : Interaction with microbial membranes leads to increased permeability and cell death.
- Apoptosis Induction : Activation of caspase pathways results in programmed cell death in cancer cells.
- Neuroprotection : Modulation of inflammatory pathways reduces neuronal damage.
Properties
Molecular Formula |
C21H19N5O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-21(28)15-11-16-19(24-18-13(2)5-4-10-25(18)20(16)27)26(17(15)22)12-14-6-8-23-9-7-14/h4-11,22H,3,12H2,1-2H3 |
InChI Key |
FMWLEJSUOVRMDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=NC=C4 |
Origin of Product |
United States |
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